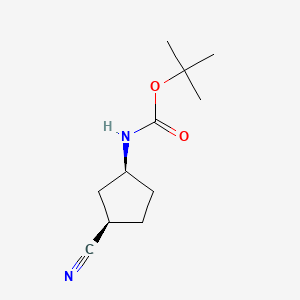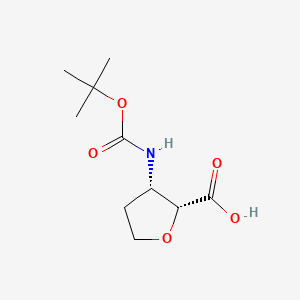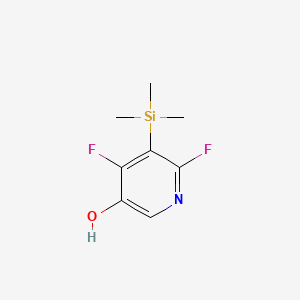
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine. This intermediate can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using fluorinating agents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . The reaction conditions typically involve the use of palladium catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can result in the formation of various biaryl compounds .
Applications De Recherche Scientifique
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL involves its interaction with molecular targets through the unique properties conferred by the fluorine atoms. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL include other fluorinated pyridines, such as trifluoromethylpyridine derivatives. These compounds share similar structural motifs and chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11F2NOSi |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
4,6-difluoro-5-trimethylsilylpyridin-3-ol |
InChI |
InChI=1S/C8H11F2NOSi/c1-13(2,3)7-6(9)5(12)4-11-8(7)10/h4,12H,1-3H3 |
Clé InChI |
AFHFSSLVBAUFBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CN=C1F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

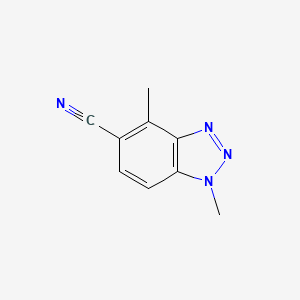

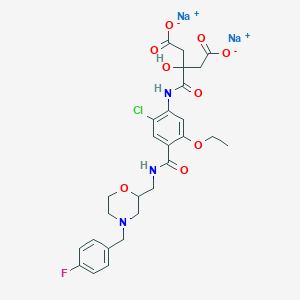




![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)

